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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine

Cat. No.: B118841

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, valued for its
presence in numerous FDA-approved drugs. Among the myriad of pyridine derivatives, 2-
aminobromopyridines serve as versatile building blocks for the synthesis of novel therapeutic
agents. The strategic placement of the amino and bromo groups on the pyridine ring dictates
the molecule's physicochemical properties and its potential biological activities. This guide
provides a comparative overview of the reported biological activities of 2-Amino-5-
bromopyridine and its isomers, including 2-Amino-3-bromopyridine, 2-Amino-4-bromopyridine,
and 2-Amino-6-bromopyridine. The information is collated from various studies to aid
researchers in understanding the therapeutic potential of these isomers.

Physicochemical Properties of 2-
Aminobromopyridine Isomers

The position of the bromine atom on the 2-aminopyridine ring significantly influences the
molecule's properties, such as its reactivity and potential interactions with biological targets. A
summary of key physicochemical properties is presented below.
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Molecular Weight (

Isomer Molecular Formula Melting Point (°C)
g/mol )
2-Amino-3-
o CsHsBrN2 173.01 63-67
bromopyridine
2-Amino-4-
o CsHsBrN2 173.01 142-146
bromopyridine
2-Amino-5- Not consistently
o CsHsBrN2 173.01
bromopyridine reported
2-Amino-6-
CsHsBrN2 173.01 88-91[1]

bromopyridine

Comparative Biological Activities

Direct comparative studies on the biological activities of 2-aminobromopyridine isomers are
limited. However, by collating data from various sources, we can highlight the distinct
therapeutic potentials of each isomer and their derivatives.

Anticancer Activity

While comprehensive side-by-side studies are lacking, various derivatives of 2-
aminobromopyridines have been investigated for their anticancer properties. The brominated
pyridine core often serves as a crucial scaffold for developing potent kinase inhibitors and other
anticancer agents.[2]
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Reported Activity

Isomer/Derivative Cancer Cell Line Notes

(ICs0)
2-Amino-3- A benzohydrazide The parent isomer is
bromopyridine MCF-7 (Breast) derivative showed an primarily used as a
Derivatives ICs0 of 2 uM.[3] synthetic intermediate.

Potent antagonist of
nicotinic acetylcholine

receptors (NAChRs),

] which are implicated The anticancer activity
2-Amino-4- ) ) ) )
. In vitro cancer cells in tumor growth. may be linked to its
bromopyridine - )
Specific ICso values nNAChR antagonism.

for the parent
compound are not

widely reported.

The 2-amino-5-

) bromopyridine The parent isomer is a
2-Amino-5- ] ) o
o ] scaffold is a key versatile building
bromopyridine Various ] )
o component in the block for anticancer
Derivatives ] ]
synthesis of potent drug discovery.
kinase inhibitors.
o ) Used in the synthesis
_ Primarily investigated )
2-Amino-6- ) ] of compounds with
o - for other biological ] ]
bromopyridine o potential anti-cancer
activities.

applications.[4]

Note: The ICso values are from studies on derivatives and not the parent isomers unless stated
otherwise. Direct comparison should be made with caution.

Antibacterial Activity

The antibacterial potential of 2-aminobromopyridine isomers and their derivatives has been
explored, though comparative data remains scarce.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.mdpi.com/1420-3049/21/2/230
https://pubmed.ncbi.nlm.nih.gov/7532321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Reported Activity

Isomer/Derivative Bacterial Strain Notes
(MIC)
) A bromo-substituted Highlights the
2-Amino-3- o i o
o derivative showed potential contribution
cyanopyridine i .
E. coli & B. subtilis MIC values of 577 of the bromo-

derivatives (with _
) pg/mL and 288 pg/mL,  substituent to
bromo-substituents) ) ] ) o
respectively. antibacterial activity.

Some derivatives

show significant The specific
) L N activity, with MIC contribution of the
Other 2-aminopyridine  Gram-positive ) )
o _ values as low as bromo-isomers is not
derivatives bacteria ) o
0.039 pg/mL against detailed in these
S. aureus and B. studies.
subtilis.[5]

Note: MIC (Minimum Inhibatory Concentration) values are from studies on derivatives. The
data is not from direct comparative studies of the isomers.

Kinase Inhibitory Activity

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase
inhibitors due to its ability to form crucial hydrogen bonds with the hinge region of the ATP-
binding site.[6] The bromo-substituent provides a handle for synthetic modifications to enhance
potency and selectivity.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/pdf/Application_of_2_Amino_4_bromo_3_nitropyridine_in_Kinase_Inhibitor_Synthesis.pdf
https://www.benchchem.com/pdf/The_Art_of_Inhibition_A_Comparative_Guide_to_the_Structure_Activity_Relationship_of_2_Amino_5_bromo_4_methylpyridine_Derivatives_in_Kinase_Drug_Discovery.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Isomer

Target Kinase(s)

Reported Activity

2-Amino-3-bromopyridine

Various

Used as a key intermediate in
the synthesis of diverse kinase
inhibitors.[7]

2-Amino-4-bromopyridine

Various

The 2-amino-4-bromo-3-
nitropyridine derivative is a
versatile starting material for
kinase inhibitors targeting the

imidazo[4,5-b]pyridine scaffold.
[5]

2-Amino-5-bromopyridine

PI3K, ALK, and others

The deuterated analog, 2-
amino-5-bromopyridine-d3, is
used to synthesize novel PI3
kinase inhibitors with
potentially improved metabolic
stability.[8] The 2-amino-5-
bromo-4-methylpyridine
scaffold is a privileged starting
point for designing potent and

selective kinase inhibitors.[6]

2-Amino-6-bromopyridine

HIV-1 Reverse Transcriptase

Has shown inhibitory effects.[9]

Signaling Pathways

The biological activities of 2-aminobromopyridine isomers are mediated through their

interaction with various cellular signaling pathways.

Nicotinic Acetylcholine Receptor (hnAChR) Signaling

2-Amino-4-bromopyridine has been identified as a potent and selective antagonist of nicotinic

acetylcholine receptors (nAChRs). These ligand-gated ion channels are involved in synaptic

transmission and have been implicated in the growth and angiogenesis of various cancers.
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NAChR signaling pathway and the antagonistic effect of 2-Amino-4-bromopyridine.

HIV Reverse Transcriptase Inhibition

2-Amino-6-bromopyridine has been reported to inhibit HIV-1 reverse transcriptase, a critical
enzyme for the replication of the virus.[9] Non-nucleoside reverse transcriptase inhibitors
(NNRTIs) typically bind to a hydrophobic pocket near the enzyme's active site, inducing a
conformational change that inhibits its function.
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Mechanism of HIV-1 Reverse Transcriptase inhibition by NNRTIs.

Experimental Protocols
MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,
and cytotoxicity.

Materials:

Human cancer cell lines (e.g., MCF-7)

96-well plates

2-Aminobromopyridine isomer solutions (in a suitable solvent like DMSO)

Complete cell culture medium
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e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)
e Microplate reader

Procedure:

e Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per
well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO-.

o Compound Treatment: Treat the cells with various concentrations of the 2-
aminobromopyridine isomers (typically ranging from 0.1 to 100 uM). Include a vehicle control
(solvent only). Incubate for an additional 48-72 hours.

e MTT Addition: Add 10-20 pL of MTT solution to each well and incubate for 2-4 hours at 37°C,
allowing viable cells to reduce the yellow MTT to purple formazan crystals.

e Solubilization: Carefully remove the medium and add 100-200 pL of the solubilization
solution to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Kirby-Bauer Disk Diffusion Assay for Antibacterial
Activity

This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
» Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

o Mueller-Hinton agar plates
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Sterile paper disks (6 mm in diameter)
Solutions of 2-aminobromopyridine isomers at known concentrations
Sterile swabs

Incubator

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to
match the 0.5 McFarland standard.

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-
Hinton agar plate using a sterile swab.

Disk Application: Aseptically apply paper disks impregnated with a known concentration of
each 2-aminobromopyridine isomer onto the inoculated agar surface. Gently press the disks
to ensure complete contact.

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of
complete inhibition around each disk in millimeters.

Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the
compound.

Conclusion

The isomers of 2-aminobromopyridine represent a promising class of compounds with diverse

biological activities. While direct comparative data is limited, the available research indicates

distinct therapeutic potential for each isomer, particularly in the fields of oncology, infectious

diseases, and neurology. 2-Amino-4-bromopyridine’s antagonism of NnAChRs and 2-Amino-6-

bromopyridine's anti-HIV activity are notable findings. The 2-amino-3-bromopyridine and 2-

amino-5-bromopyridine isomers serve as invaluable and versatile scaffolds for the

development of potent kinase inhibitors and other targeted therapies. Further systematic and

comparative studies are warranted to fully elucidate the structure-activity relationships and
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therapeutic potential of these isomers. This guide provides a foundational understanding to aid
researchers in the strategic design and development of novel drugs based on the 2-
aminobromopyridine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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